![molecular formula C12H18N4O3 B6647255 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one, also known as MPMP, is a compound used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell growth and survival. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has neuroprotective effects, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one also has some limitations, including its cost and limited availability.
Future Directions
Future research on 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one could focus on its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one for maximum therapeutic effect. Finally, research could explore the potential use of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in combination with other drugs or therapies for synergistic effects.
Synthesis Methods
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-amino-4-methoxypyrimidine with 4-chlorobutyryl chloride, followed by the reaction with morpholine and 1,3-propanediol. The final product is obtained through purification by recrystallization.
Scientific Research Applications
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
properties
IUPAC Name |
3-[(4-methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-10-2-4-13-12(15-10)14-5-3-11(17)16-6-8-19-9-7-16/h2,4H,3,5-9H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVGNKCLNGIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.